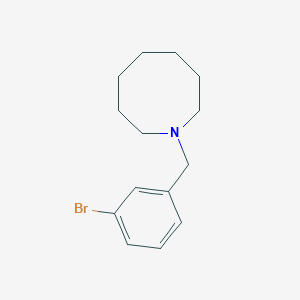
benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzoquinone and is known for its unique properties that make it suitable for a wide range of applications.
Mecanismo De Acción
The mechanism of action of benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime is not fully understood. However, it is believed that this compound works by scavenging free radicals and preventing oxidative damage to cells. Additionally, benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer and other diseases.
Biochemical and Physiological Effects:
Benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime has been shown to have a number of biochemical and physiological effects. This compound has been shown to increase the activity of certain antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime has been shown to inhibit the growth of cancer cells and reduce the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime in lab experiments is its strong antioxidant properties. This compound can be used to protect cells from oxidative damage and to study the effects of oxidative stress on cells. Additionally, benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime can be used to study the mechanisms of action of various drugs and treatments.
However, there are also some limitations to using benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime in lab experiments. This compound can be toxic at high concentrations and may interfere with the activity of certain enzymes and proteins. Additionally, benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime may not be suitable for use in certain experimental systems, such as those that require the use of live animals.
Direcciones Futuras
There are a number of future directions for research on benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime. One area of research is the development of new drugs and treatments for cancer and other diseases. Additionally, benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime may be used in the development of new antioxidant therapies and in the study of oxidative stress and its effects on cells. Finally, future research may focus on the mechanisms of action of benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime and its potential applications in a wide range of scientific fields.
Métodos De Síntesis
Benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime can be synthesized through a variety of methods. One of the most commonly used methods is the reaction of benzoquinone with 4-bromobenzohydroxamic acid in the presence of a base. This reaction results in the formation of benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime.
Aplicaciones Científicas De Investigación
Benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime has been extensively studied for its potential applications in scientific research. This compound has been shown to have strong antioxidant properties, which make it suitable for use in the treatment of various diseases. Additionally, benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime has been used in the development of new drugs and treatments for cancer, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
(4-nitrosoanilino) 4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O3/c14-10-3-1-9(2-4-10)13(17)19-16-12-7-5-11(15-18)6-8-12/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARXYSQQWCWFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ONC2=CC=C(C=C2)N=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5854528.png)
![N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5854551.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5854558.png)
![N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide](/img/structure/B5854560.png)



![2-anilino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B5854576.png)
![4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid](/img/structure/B5854582.png)